molecular formula C10H10N2O2 B12001206 N-Amino-2-phenylsuccinimide CAS No. 36689-15-3

N-Amino-2-phenylsuccinimide

Cat. No.: B12001206
CAS No.: 36689-15-3
M. Wt: 190.20 g/mol
InChI Key: QXKSJQUQZKEAAZ-UHFFFAOYSA-N
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Description

1-Amino-3-phenyl-2,5-pyrrolidinedione is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrrolidinedione, a five-membered lactam ring, and features both an amino group and a phenyl group attached to the ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-phenyl-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with maleic anhydride, followed by cyclization to form the pyrrolidinedione ring. The reaction typically requires an acidic catalyst and elevated temperatures to proceed efficiently .

Industrial Production Methods: Industrial production of 1-amino-3-phenyl-2,5-pyrrolidinedione often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-phenyl-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-phenyl-2,5-pyrrolidinedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-phenyl-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1-Methyl-3-phenyl-2,5-pyrrolidinedione
  • 1,3-Dimethyl-3-phenyl-2,5-pyrrolidinedione
  • 1-Phenyl-2,5-pyrrolidinedione

Uniqueness: 1-Amino-3-phenyl-2,5-pyrrolidinedione is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

36689-15-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-amino-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-12-9(13)6-8(10(12)14)7-4-2-1-3-5-7/h1-5,8H,6,11H2

InChI Key

QXKSJQUQZKEAAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)N)C2=CC=CC=C2

Origin of Product

United States

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